molecular formula C19H22N2O3 B199024 Gelsenicine CAS No. 82354-38-9

Gelsenicine

Cat. No. B199024
CAS RN: 82354-38-9
M. Wt: 326.4 g/mol
InChI Key: BIGABVPVCRHEES-BTOOUBFQSA-N
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Description

Gelsenicine is a representative alkaloid extracted from Gelsemium elegans. It has attracted research attention due to its cytotoxic, analgesic, anxiolytic, anti-inflammatory, and immunomodulating activities .


Synthesis Analysis

The biosynthesis of Gelsenicine in Gelsemium elegans leaf tissue is influenced by the application of hormones such as SA, MeJA, ETH, and ABA. Three genes, 8-HGO, LAMT, and STR, have a strong correlation with the amount of Gelsenicine measured in different samples . The first total synthesis of Gelsenicine relies on a gold-mediated cycloisomerization followed by a Cope rearrangement .


Molecular Structure Analysis

Gelsenicine has a molecular formula of C19H22N2O3, an average mass of 326.390 Da, and a mono-isotopic mass of 326.163055 Da .


Chemical Reactions Analysis

Gelsenicine undergoes various metabolic reactions in the body, including demethylation, hydroxylation, acetylation, and glycine conjugation . It is metabolized by cytochrome P450 3A4 and 3A5 .


Physical And Chemical Properties Analysis

Gelsenicine has a density of 1.4±0.1 g/cm3, a boiling point of 463.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C. It has an enthalpy of vaporization of 72.5±3.0 kJ/mol and a flash point of 234.2±31.5 °C .

Safety and Hazards

Gelsenicine is a highly toxic substance. It is recommended to use safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator when handling it. It should be kept away from drains, water courses, or the soil .

Future Directions

The expression patterns of genes related to the Gelsenicine upstream biosynthesis pathway are being studied. This research is the first to examine the reference genes of G. elegans under different hormone treatments and will be useful for future molecular analyses of this medically important plant species .

properties

IUPAC Name

(1R,2S,4S,7R,8S)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,15,17H,3,8-10H2,1-2H3/t11-,12+,15+,17-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGABVPVCRHEES-NWPJSNQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=N[C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=CC=CC=C5N(C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Humantenmine

CAS RN

82354-38-9
Record name Gelsenicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82354-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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